molecular formula C6H9B B1600705 1-Bromo-3-hexyne CAS No. 35545-23-4

1-Bromo-3-hexyne

Cat. No. B1600705
CAS RN: 35545-23-4
M. Wt: 161.04 g/mol
InChI Key: YRGCOHIRORSGRM-UHFFFAOYSA-N
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Description

1-Bromo-3-hexyne is a chemical compound with the molecular formula C6H9Br . It consists of 9 Hydrogen atoms, 6 Carbon atoms, and 1 Bromine atom . The average mass of this compound is 161.040 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through multiple step synthesis . For example, the reaction of 3-hexyne with 2 moles of HBr can lead to the formation of this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triple bond between the third and fourth carbon atoms, with a bromine atom attached to the first carbon atom .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with hydroxyl (OH) free radicals, leading to the formation of new compounds . Another example is its reaction with 2 moles of HBr, which results in the formation of a single bond and a bromine atom on the fourth carbon .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 161.04 g/mol, an XLogP3-AA of 2.5, and a complexity of 82.8 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has one rotatable bond .

Scientific Research Applications

Ring Expansion Studies

1-Bromo-3-hexyne has been used in ring expansion studies to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, providing insights into the behavior of alumoles with alkynes. This reaction also produces hexaethylbenzene and involves a dimer formation in a crystalline state (Agou et al., 2015).

Decomposition Studies on Metal Surfaces

The decomposition of 1-hexyne, closely related to this compound, on Ru(0001) surfaces has been studied, revealing the formation of various metallocycles and adsorbed species. This research provides valuable information on the interactions between alkynes and metal surfaces (García et al., 2002).

Alkyne Synthesis and Applications

Research on alkyne synthesis, including the synthesis of 3-ethyl-1-hexyne, provides important insights into the broader field of alkyne chemistry and its applications (Quillinan & Scheinmann, 2003).

Role in Multicomponent Connection Reactions

This compound has been shown to serve as a spectator ligand in nickel-catalyzed multicomponent connection reactions, influencing the selective formation of products. This highlights its role in facilitating and directing complex organic reactions (Kimura et al., 2007).

Corrosion Inhibition Studies

While not directly related to this compound, studies on similar compounds, such as 1-hexylpyridinium bromide, provide insights into the potential for bromine-containing compounds in corrosion inhibition (Aoun, 2017).

Conformational Analysis

Research on the conformational analysis of 1-hexyne, a compound related to this compound, has provided insights into the structural and energetic aspects of alkynes, which is crucial for understanding their chemical behavior (Atticks et al., 2001).

Synthesis of Bromoallylic Alcohols

This compound-related compounds have been used in the synthesis of bromoallylic alcohols, demonstrating the versatility of bromine-containing alkynes in organic synthesis (Novikov & Sampson, 2003).

Palladium Nanoparticles and Catalysis

Studies involving palladium nanoparticles in the hydrogenation of aliphatic alkynes, like 1-hexyne, showcase the role of such compounds in catalysis and material science (Evangelisti et al., 2010).

Mechanism of Action

Target of Action

1-Bromo-3-hexyne is a type of organic compound known as an alkyne, which contains a carbon-carbon triple bond . The primary targets of this compound are the carbon atoms in other organic compounds, particularly those in the terminal position .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. The bromine atom in this compound can be replaced by other groups in a nucleophilic substitution reaction . This allows the compound to form new bonds and create a variety of different organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reaction conditions and the other compounds present. One common pathway involves the deprotonation of terminal alkynes, such as this compound, by strong bases . This results in the formation of alkynide anions, which are good nucleophiles and can participate in further reactions .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. In general, the compound can participate in a variety of chemical reactions, leading to the formation of new organic compounds . These new compounds could have a wide range of potential effects, depending on their specific structures and properties.

Safety and Hazards

1-Bromo-3-hexyne is highly flammable and can cause skin and eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-bromohex-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGCOHIRORSGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449135
Record name 1-BROMO-3-HEXYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35545-23-4
Record name 1-BROMO-3-HEXYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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